(4-Fluoro-2,3-dimethylphenyl)boronic acid

Vue d'ensemble

Description

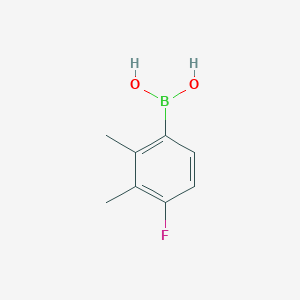

(4-Fluoro-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated and dimethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of (4-Fluoro-2,3-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2,3-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher efficiency. Continuous flow processes and the use of more robust catalysts can enhance the scalability and cost-effectiveness of the production .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluoro-2,3-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

Esterification: The boronic acid group can react with diols to form boronate esters, which are useful intermediates in various organic transformations.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or potassium acetate are frequently used to facilitate the reactions.

Solvents: Tetrahydrofuran, toluene, or dimethylformamide are typical solvents used in these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Boronate Esters: Produced via esterification reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Boronic acids, including (4-Fluoro-2,3-dimethylphenyl)boronic acid, have gained attention for their medicinal properties. They are known to exhibit anticancer , antibacterial , and antiviral activities. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic profiles.

- Anticancer Activity : Boronic acids have been utilized in the development of proteasome inhibitors, with bortezomib being a notable example. This drug, containing a boronic acid structure, is used for treating multiple myeloma and has paved the way for further research into other boronic acid derivatives with similar therapeutic potentials .

- Antibacterial Applications : The ability of boronic acids to inhibit β-lactamases has led to the design of new antibiotics that can combat resistant bacterial strains. For instance, vaborbactam, a cyclic boronic acid, has been approved for use in combination therapies against resistant infections .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis. The presence of the fluorine atom in this compound enhances its reactivity and selectivity in these coupling reactions .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Aryl halide + this compound | 70-90 |

| Cross-Coupling with Alkenes | Formation of biaryl compounds using this compound | 60-85 |

Case Study 1: Development of Anticancer Agents

A study demonstrated that modifying existing anticancer agents with this compound improved their potency against cancer cell lines. The compound's ability to form stable complexes with target proteins was crucial in enhancing therapeutic efficacy .

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic application, researchers utilized this compound in a series of Suzuki-Miyaura reactions to create complex biaryl structures. The reactions were optimized to achieve high yields while maintaining functional group integrity .

Mécanisme D'action

The mechanism of action of (4-Fluoro-2,3-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Fluoro-3,5-dimethylphenyl)boronic acid

- (4-Methoxyphenyl)boronic acid

- (3,4-Difluorophenyl)boronic acid

Uniqueness

(4-Fluoro-2,3-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both fluorine and methyl groups can enhance the compound’s stability and its ability to participate in selective reactions .

Activité Biologique

(4-Fluoro-2,3-dimethylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group. The specific substitutions on the phenyl ring contribute to its unique reactivity and biological properties. The synthesis of this compound typically involves the reaction of 4-fluoro-2,3-dimethylphenol with a boron reagent under controlled conditions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. A study demonstrated that derivatives of boronic acids, including those with similar structures to this compound, showed cytotoxic effects against prostate cancer cells (PC-3). The viability of these cancer cells decreased significantly upon treatment with these compounds, while healthy cells remained largely unaffected .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | PC-3 | 5 | 33 |

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control (Healthy Cells) | L929 | - | 95 |

2. Antimicrobial Activity

Boronic acids have also been evaluated for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during these studies ranged from 7 to 13 mm, indicating a moderate level of antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Boronic Acid Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| B1 | E. coli | 9 |

| B5 | MRSA | 12 |

| Control | - | - |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of proteasome activity in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cell death. Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial effects.

Case Studies and Research Findings

- Cytotoxicity Studies : In a controlled experiment involving prostate cancer cell lines, it was found that treatment with boronic acid derivatives resulted in significant cytotoxicity at concentrations as low as 0.5 µM . This highlights the potential for using such compounds in targeted cancer therapies.

- Antioxidant Properties : Beyond anticancer and antimicrobial activities, studies have also demonstrated that certain boronic acids possess antioxidant properties comparable to established antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) . This suggests potential applications in preventing oxidative stress-related diseases.

Propriétés

IUPAC Name |

(4-fluoro-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGHVGDEQRIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514405 | |

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-31-7 | |

| Record name | B-(4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.